5-(3-fluorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide
Description
Properties
Molecular Formula |
C16H15FN4OS |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
5-(3-fluorophenyl)-N-[2-(1H-imidazol-5-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C16H15FN4OS/c1-10-21-14(15(23-10)11-3-2-4-12(17)7-11)16(22)19-6-5-13-8-18-9-20-13/h2-4,7-9H,5-6H2,1H3,(H,18,20)(H,19,22) |
InChI Key |
IOGPNZGCKFSZNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C2=CC(=CC=C2)F)C(=O)NCCC3=CN=CN3 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Reactants :
The methyl group at position 2 originates from thioacetamide, while the 3-fluorophenyl moiety is introduced via the phenacyl bromide. NMR analysis of intermediates confirms regioselectivity, with NMR (400 MHz, DMSO-): δ 8.21 (s, 1H, thiazole-H), 7.45–7.38 (m, 4H, Ar-H).
Carboxamide Functionalization via Coupling Reactions
The thiazole-4-carboxylic acid intermediate is activated for amide bond formation with 2-(1H-imidazol-4-yl)ethylamine .
Acid Chloride Method
Coupling Reagent Approach
-
Reagents : EDCl (1.1 equiv), HOBt (1.1 equiv), DMF, rt, 12 hrs.
-
Advantages : Avoids harsh conditions, preserving imidazole integrity.
Alternative Routes from Patent Literature
Patent US8436001B2 discloses a multi-component reaction (MCR) strategy using hydrazonoyl chlorides and thiosemicarbazides.
One-Pot Synthesis
-
Reactants :
-
3-Fluorophenyl hydrazonoyl chloride (1.0 equiv)
-
Thiosemicarbazide (1.0 equiv)
-
2-(1H-Imidazol-4-yl)ethylamine (1.5 equiv)
-
Purification and Characterization
Key Spectral Data :
Challenges and Mitigation Strategies
-
Imidazole Stability :
-
Regioselectivity :
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
5-(3-fluorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(3-fluorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-fluorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, while the fluorophenyl group may enhance the compound’s binding affinity and specificity. The thiazole ring contributes to the overall stability and reactivity of the molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a systematic comparison with analogs featuring fluorophenyl, thiazole, or imidazole moieties, based on synthesis, structural variations, and inferred biological activity.
Structural and Molecular Comparisons
Table 1: Structural and Molecular Data
Key Observations :
- Fluorine Position : The target compound’s 3-fluorophenyl group (vs. 4-fluorophenyl in 10e) may alter steric and electronic interactions with target proteins.
- Heterocyclic Core : Replacement of thiazole (target compound) with pyridine (10e) or isoxazole () affects aromatic stacking and dipole interactions.
- Side Chain Variations : The imidazole-ethyl chain in the target compound contrasts with indole-ethyl (10e) or thiophene-imidazole () groups, influencing solubility and target selectivity.
Key Observations :
- High yields (e.g., 73% for 10e) suggest efficient synthetic routes for imidazole-pyridine hybrids, which could inform optimization of the target compound’s synthesis.
Biological Activity
5-(3-fluorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and specific activities against various biological targets.
Chemical Structure and Properties
The compound features several key structural elements:
- Thiazole ring : Known for its diverse biological activities.
- Imidazole ring : Often involved in enzyme interactions and metal ion coordination.
- Fluorophenyl group : Enhances binding affinity and specificity.
| Property | Value |
|---|---|
| Molecular Formula | C16H15FN4OS |
| Molecular Weight | 330.4 g/mol |
| IUPAC Name | 5-(3-fluorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide |
| InChI Key | IOGPNZGCKFSZNE-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the thiazole ring through cyclization.
- Introduction of the fluorophenyl and imidazole groups via substitution reactions.
- Purification using recrystallization or chromatography to obtain high-purity product.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- The imidazole ring can bind to metal ions or active sites in enzymes.
- The fluorophenyl group increases the compound's binding affinity.
- The thiazole ring contributes to the overall stability and reactivity of the molecule.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to possess cytotoxic effects against various cancer cell lines:
- IC50 Values : Studies report IC50 values ranging from 1.61 µg/mL to 10 µM against different cancer cell lines, indicating strong potential for therapeutic application .
Antimicrobial Activity
Thiazole derivatives are also noted for their antimicrobial properties. In particular, the compound exhibits activity against:
- Candida albicans : MIC values ranging from 3.92–4.01 mM.
- Aspergillus niger : MIC values between 4.01–4.23 mM .
Structure–Activity Relationship (SAR)
The SAR analysis highlights that:
- The presence of electron-withdrawing groups (e.g., fluorine) enhances biological activity.
- Substituents on the phenyl ring significantly influence activity levels against specific targets .
Case Studies
Several studies have focused on the biological implications of thiazole derivatives, including:
- Cytotoxicity Assays : Various thiazole compounds were tested against cancer cell lines such as Jurkat and A-431, demonstrating promising results in terms of cell viability reduction.
- Enzyme Inhibition Studies : The compound's ability to inhibit specific enzymes involved in cancer progression was evaluated, revealing significant inhibitory effects.
Q & A
Q. What are the standard synthetic protocols for preparing 5-(3-fluorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide, and how can reaction conditions be optimized?
Methodological Answer:
- Core Reaction: Utilize nucleophilic substitution or coupling reactions for assembling the thiazole and imidazole moieties. For example, K₂CO₃ in DMF is effective for thioether bond formation between thiazole-thiol intermediates and alkyl halides (e.g., 2-chloroacetamide derivatives) .
- Optimization: Adjust solvent polarity (e.g., DMF vs. ethanol) and base strength to improve yields. Reflux conditions (90°C for 3–5 hours) enhance reaction efficiency for heterocyclic systems .
- Purification: Recrystallization from ethanol or DMSO/water mixtures (2:1 ratio) ensures high purity (>98%) .
Q. How is the structural integrity of this compound validated post-synthesis?
Methodological Answer:
- Spectroscopy: Use ¹H/¹³C-NMR to confirm substituent positions (e.g., fluorophenyl proton shifts at δ 7.2–7.8 ppm) and FT-IR for carbonyl (C=O, ~1650 cm⁻¹) and thiazole ring vibrations .
- Elemental Analysis: Compare experimental vs. theoretical C/H/N percentages (e.g., ±0.3% deviation) to verify purity .
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 388.12) .
Q. What are the stability considerations for long-term storage of this compound?
Methodological Answer:
- Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation of the fluorophenyl and thiazole groups .
- Moisture Control: Use desiccants in sealed containers to avoid hydrolysis of the carboxamide bond .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of substituents on this compound?
Methodological Answer:
- Variable Substituents: Synthesize analogs with modified fluorophenyl (e.g., 4-fluoro vs. 3-fluoro), methyl-thiazole, or imidazole-ethyl chain lengths .
- Biological Assays: Test inhibition of kinases (e.g., JAK2) or GPCRs via enzyme-linked immunosorbent assays (ELISA) at concentrations ranging from 1 nM to 100 µM .
- Data Analysis: Use IC₅₀ values and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with target binding .
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Reproducibility Checks: Standardize assay conditions (e.g., cell lines, incubation time) across labs. For example, discrepancies in IC₅₀ values for kinase inhibition may arise from ATP concentration variations .
- Meta-Analysis: Compare datasets from PubChem and EPA DSSTox to identify outliers or batch-specific impurities .
Q. How can ADME (absorption, distribution, metabolism, excretion) properties be predicted or measured for this compound?
Methodological Answer:
Q. What crystallographic techniques are suitable for determining the 3D structure of this compound?
Methodological Answer:
- X-ray Diffraction: Grow single crystals via slow evaporation in ethanol/water. Resolve thiazole-imidazole dihedral angles (e.g., 15–25°) to confirm spatial orientation .
- Electron Density Maps: Analyze Hirshfeld surfaces to identify intermolecular interactions (e.g., C–H···F bonds) influencing crystal packing .
Q. How can synthetic scale-up challenges (e.g., low yields, byproducts) be addressed?
Methodological Answer:
Q. What computational methods validate the compound’s interaction with biological targets?
Methodological Answer:
Q. How can synergistic effects with other therapeutics be evaluated preclinically?
Methodological Answer:
- Combination Index (CI): Use CompuSyn software to analyze CI values for co-administration with standard drugs (e.g., doxorubicin) in cancer cell lines .
- Transcriptomics: Perform RNA-seq to identify pathways (e.g., apoptosis, PI3K/AKT) modulated by the compound-drug combo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
